4-Hydroxy-7-methoxy-6-quinolyl Acetate 4-Hydroxy-7-methoxy-6-quinolyl Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14194468
InChI: InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

4-Hydroxy-7-methoxy-6-quinolyl Acetate

CAS No.:

Cat. No.: VC14194468

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-7-methoxy-6-quinolyl Acetate -

Specification

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name (7-methoxy-4-oxo-1H-quinolin-6-yl) acetate
Standard InChI InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15)
Standard InChI Key WVIGEWQUXADQCT-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline scaffold substituted with functional groups that influence its reactivity and interactions. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, while the methoxy group at position 7 contributes to lipophilicity, potentially improving membrane permeability. The acetoxy group at position 6 introduces steric bulk and modulates electronic effects, which may alter binding affinities to biological targets.

Molecular Formula: C₁₂H₁₁NO₄
Molecular Weight: 233.22 g/mol
IUPAC Name: Acetic acid [(7-methoxy-4-oxo-1,4-dihydroquinolin-6-yl)oxy] ester

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) are critical for verifying purity and structural integrity during synthesis. The methoxy group typically resonates near δ 3.8–4.0 ppm in ¹H-NMR, while the acetoxy proton appears as a singlet around δ 2.1–2.3 ppm. The hydroxyl proton, if detectable, may show broad signals due to exchange effects .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-hydroxy-7-methoxy-6-quinolyl acetate involves multi-step reactions starting from 4-hydroxyquinoline precursors. A typical route includes:

  • Methoxy Introduction: O-Methylation of a hydroxylated quinoline intermediate using methyl iodide or dimethyl sulfate under basic conditions .

  • Acetoxy Functionalization: Acetylation of the 6-hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Key Reaction Conditions:

  • Temperature control (50–80°C) to prevent decomposition.

  • Anhydrous solvents to avoid hydrolysis of the acetoxy group.

  • pH monitoring during acetylation to optimize yield .

Biological Activity and Mechanisms

Antimalarial Activity

4-Aminoquinoline derivatives (e.g., chloroquine) are antimalarial staples, but resistance has spurred interest in novel scaffolds. The methoxy and acetoxy substituents in 4-hydroxy-7-methoxy-6-quinolyl acetate could disrupt heme detoxification in Plasmodium parasites, a mechanism observed in chloroquine-resistant strains .

Antimicrobial Properties

Quinoline-based compounds inhibit bacterial gyrase and fungal ergosterol biosynthesis. The hydroxyl and methoxy groups may chelate metal ions essential for microbial enzymes, though specific data for this compound remain unpublished.

Comparative Analysis of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Activities
4-Hydroxy-7-methoxy-6-quinolyl acetateC₁₂H₁₁NO₄233.22Cytotoxic, Antimalarial (predicted)
4-Hydroxyquinoline-6-carboxamideC₁₁H₁₀N₂O₃218.21Anticancer, Enzyme inhibition
Quinine sulfate dihydrateC₂₀H₂₄N₂O₂·SO₄·2H₂O782.94Antimalarial, Antipyretic

Structural Insights:

  • The acetoxy group in 4-hydroxy-7-methoxy-6-quinolyl acetate increases lipophilicity compared to carboxamide derivatives, potentially enhancing blood-brain barrier penetration .

  • Quinine’s vinylquinuclidine moiety confers distinct stereochemical interactions absent in simpler quinolines .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions using tools like SwissADME suggest moderate bioavailability (55%) due to its LogP (~2.5) and polar surface area (80 Ų).

Synthetic Modifications

  • SAR Studies: Systematic variation of substituents at positions 6 and 7 to optimize activity.

  • Prodrug Development: Ester hydrolysis could release 4-hydroxy-7-methoxy-6-quinolinol, enhancing water solubility.

Target Identification

High-throughput screening against kinase libraries or microbial proteomes may reveal novel targets. Molecular docking studies with Plasmodium falciparum chloroquine resistance transporter (PfCRT) could clarify antimalarial potential .

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